molecular formula C15H15N3O2 B5380834 2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

Cat. No.: B5380834
M. Wt: 269.30 g/mol
InChI Key: VKHGWFHYWMHWQH-UHFFFAOYSA-N
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Description

2-[(2-Toluidinocarbonyl)amino]benzamide is a synthetic organic compound featuring a benzamide core further functionalized with a toluidinocarbonyl group. This specific molecular architecture, incorporating aromatic amide and urea-like motifs, suggests potential for investigation in various biochemical and pharmacological research areas. Compounds with similar structures are often explored as key intermediates in organic synthesis or as tools for studying enzyme inhibition and protein-protein interactions. Researchers might value this chemical for its potential application in developing novel small-molecule probes or as a precursor for more complex heterocyclic systems. Its mechanism of action is not defined and would be entirely dependent on the specific context of the research being conducted. As with any research compound, thorough characterization using techniques such as NMR, mass spectrometry, and HPLC is recommended to confirm identity and purity prior to use. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[(2-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGWFHYWMHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yields, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

2-Amino-N-(2-Methylphenyl)Benzamide (CAS 4943-85-5)

  • Structure: Benzamide with a 2-amino group and an N-(2-methylphenyl) substituent.
  • Molecular Formula : C₁₄H₁₄N₂O
  • Molecular Weight : 226.27 g/mol
  • Key Differences: Lacks the carbamoyl linkage (carbonyl) between the o-toluidine and the amino group present in the target compound. Simpler structure with direct N-aryl substitution.
  • Relevance: Demonstrates how direct N-aryl substitution (vs.

2-Aminobenzamide (Anthranilamide)

  • Structure: Benzamide with a 2-amino group.
  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.17 g/mol
  • Key Differences: No toluidinocarbonyl substituent; simpler scaffold. Toxicity Data:
  • Oral LD₅₀ in birds: 1 g/kg.
  • Intraperitoneal LD₅₀ in rats: >400 mg/kg.
  • Relevance: Highlights the impact of substituents on toxicity profiles. The target compound’s toluidinocarbonyl group may enhance stability but introduce distinct safety considerations .

2-Fluoro-N-[(4-Methyl-2-Pyridinyl)Carbamothioyl]Benzamide

  • Structure : Benzamide with a 2-fluoro substituent and a thiourea-linked 4-methylpyridinyl group.
  • Molecular Formula : C₁₄H₁₁FN₃OS
  • Molecular Weight : 297.33 g/mol
  • Key Differences: Thiourea (carbamothioyl) linkage vs. carbamoyl in the target compound.

N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]Benzamide

  • Structure: Benzamide with a thioether-linked thienylmethyl group and a pyridinylaminoethyl chain.
  • Molecular Formula : C₁₉H₁₈N₆O₂S
  • Molecular Weight : 394.45 g/mol
  • Key Differences: Thienylmethylthio and pyridinyl substituents introduce heterocyclic complexity.
  • Relevance : Emphasizes the role of sulfur-containing substituents in modulating bioactivity and metabolic stability .

Structural and Functional Analysis

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
2-[(2-Toluidinocarbonyl)Amino]Benzamide C₁₅H₁₅N₃O₂ 269.30 (calculated) 2-Toluidinocarbonylamino -
2-Amino-N-(2-Methylphenyl)Benzamide C₁₄H₁₄N₂O 226.27 N-(2-Methylphenyl), 2-amino
2-Aminobenzamide C₇H₈N₂O 136.17 2-amino
2-Fluoro-N-[(4-Methyl-2-Pyridinyl)Carbamothioyl]Benzamide C₁₄H₁₁FN₃OS 297.33 2-fluoro, thiourea-linked pyridinyl
N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]Benzamide C₁₉H₁₈N₆O₂S 394.45 Thienylmethylthio, pyridinylaminoethyl

Table 2: Toxicity and Physicochemical Properties

Compound Name Toxicity (LD₅₀) LogP (Predicted) Solubility (Predicted)
2-Aminobenzamide 1 g/kg (oral, bird) 0.5 High in polar solvents
2-Amino-N-(2-Methylphenyl)Benzamide Not reported 2.1 Moderate
2-Fluoro-N-[(4-Methyl-2-Pyridinyl)Carbamothioyl]Benzamide Not reported 3.2 Low (lipophilic)

Key Research Findings

Substituent Effects on Bioactivity :

  • Thiourea-linked compounds (e.g., ) exhibit enhanced binding to kinase targets due to sulfur’s electronegativity, whereas carbamoyl-linked analogs (e.g., target compound) may favor hydrogen bonding .
  • Thienylmethylthio groups () improve metabolic stability but may reduce aqueous solubility .

Toxicity Trends: Simpler benzamides (e.g., 2-aminobenzamide) show lower acute toxicity, while N-aryl-substituted derivatives (e.g., ) lack data, suggesting need for further safety profiling .

Synthetic Accessibility :

  • Carbamoyl-linked compounds require multi-step synthesis (e.g., coupling o-toluidine with benzamide precursors), whereas direct N-aryl analogs () are more straightforward .

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